An In-depth Technical Guide to 8-methyl-5-(1H-tetrazol-1-yl)quinoline: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 8-methyl-5-(1H-tetrazol-1-yl)quinoline: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 8-methyl-5-(1H-tetrazol-1-yl)quinoline. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and detailed protocols for characterization and preliminary biological evaluation.
Introduction: The Promise of Quinoline-Tetrazole Hybrids
The fusion of a quinoline core with a tetrazole moiety in 8-methyl-5-(1H-tetrazol-1-yl)quinoline presents a compelling prospect for the discovery of new bioactive agents. Quinoline and its derivatives are well-established pharmacophores, forming the structural basis for a wide range of therapeutic agents with diverse activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold allows for extensive chemical modification to modulate its biological and physicochemical characteristics.
The tetrazole ring, a bioisostere of the carboxylic acid group, is a crucial component in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. Tetrazole derivatives themselves have demonstrated a broad spectrum of pharmacological effects. The combination of these two privileged heterocyclic systems in 8-methyl-5-(1H-tetrazol-1-yl)quinoline suggests the potential for a synergistic effect, leading to a unique pharmacological profile.
This guide aims to provide the foundational knowledge and experimental framework necessary to synthesize, characterize, and evaluate the therapeutic potential of this promising, yet underexplored, molecule.
Part 1: Synthesis of 8-methyl-5-(1H-tetrazol-1-yl)quinoline
A plausible and efficient multi-step synthesis for 8-methyl-5-(1H-tetrazol-1-yl)quinoline is proposed, commencing with the commercially available 8-methylquinoline. The synthetic strategy is designed to be robust and adaptable, employing well-established chemical transformations.
Step 1: Nitration of 8-methylquinoline to 8-methyl-5-nitroquinoline
The initial step involves the regioselective nitration of 8-methylquinoline to introduce a nitro group at the 5-position. This is a critical step that directs the subsequent functionalization of the quinoline ring.
-
Protocol:
-
To a stirred solution of 8-methylquinoline in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a mixture of concentrated sulfuric acid and nitric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum to obtain 8-methyl-5-nitroquinoline.
-
Step 2: Reduction of 8-methyl-5-nitroquinoline to 5-amino-8-methylquinoline
The nitro group is then reduced to an amino group, providing the necessary functionality for the subsequent tetrazole ring formation.
-
Protocol:
-
Dissolve 8-methyl-5-nitroquinoline in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).[4]
-
If using SnCl₂, heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base to precipitate the 5-amino-8-methylquinoline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Formation of the Tetrazole Ring
The final step involves the conversion of the amino group of 5-amino-8-methylquinoline into the 1H-tetrazol-1-yl moiety. This can be achieved through a diazotization reaction followed by cyclization with an azide source.
-
Protocol:
-
Dissolve 5-amino-8-methylquinoline in an acidic solution (e.g., dilute hydrochloric acid) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium azide (NaN₃) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution, maintaining a low temperature.
-
Stir the reaction mixture at low temperature for a period, then allow it to warm to room temperature and stir for several hours to facilitate the cyclization.[3]
-
The formation of the tetrazole can be promoted by the addition of a Lewis acid catalyst.[5][6]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 8-methyl-5-(1H-tetrazol-1-yl)quinoline.
-
Part 2: Physicochemical and Spectroscopic Properties
Physicochemical Properties
A summary of the predicted physicochemical properties is presented in the table below. These values are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₉N₅ | PubChem[7] |
| Molecular Weight | 211.22 g/mol | PubChem[7] |
| XLogP3 | 1.9 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[7] |
| Rotatable Bond Count | 1 | PubChem[7] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for 8-methyl-5-(1H-tetrazol-1-yl)quinoline, which are essential for its structural confirmation and characterization.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the methyl group protons, and the proton of the tetrazole ring.
-
Quinoline Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm).
-
Methyl Protons: A singlet at approximately δ 2.5-3.0 ppm.
-
Tetrazole Proton: A singlet in the downfield region, potentially around δ 9.0-9.5 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will reveal the carbon skeleton of the molecule.
-
Quinoline Carbons: A series of signals in the aromatic region (δ 120-150 ppm).
-
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
-
Tetrazole Carbon: A signal in the downfield region, typically around δ 140-160 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=N and C=C stretching (quinoline and tetrazole rings): ~1500-1650 cm⁻¹[8]
-
N=N stretching (tetrazole ring): ~1300-1400 cm⁻¹[1]
-
Ring vibrations: Multiple bands in the fingerprint region.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
-
Expected [M+H]⁺: m/z 212.0931
The fragmentation pattern in tandem mass spectrometry (MS/MS) will provide further structural information. A characteristic fragmentation for 5-substituted tetrazoles in positive ion mode is the loss of a neutral HN₃ molecule.[9] For quinoline derivatives, fragmentation often involves the loss of HCN from the quinoline ring.[10]
Part 3: Experimental Protocols for Characterization and Evaluation
This section provides detailed, step-by-step methodologies for the characterization and preliminary biological evaluation of 8-methyl-5-(1H-tetrazol-1-yl)quinoline.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the determination of the thermodynamic solubility of the compound, a critical parameter for drug development.[11][12][13][14]
-
Materials:
-
8-methyl-5-(1H-tetrazol-1-yl)quinoline
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
-
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase).
-
Analyze the concentration of the dissolved compound by a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC
This protocol outlines the determination of the octanol-water partition coefficient (logP), a key indicator of a compound's lipophilicity, using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16][17]
-
Materials:
-
8-methyl-5-(1H-tetrazol-1-yl)quinoline
-
A series of standard compounds with known logP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile/water or methanol/water gradient
-
-
Procedure:
-
Prepare stock solutions of the test compound and the standard compounds in a suitable solvent.
-
Perform chromatographic runs for each standard compound using a gradient elution method.
-
Record the retention time for each standard.
-
Create a calibration curve by plotting the known logP values of the standards against their retention times.
-
Perform a chromatographic run for the test compound under the same conditions.
-
Record the retention time of the test compound.
-
Determine the logP of the test compound by interpolating its retention time on the calibration curve.
-
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7][18][19]
-
Materials:
-
Selected cancer cell line(s) and a non-cancerous control cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
8-methyl-5-(1H-tetrazol-1-yl)quinoline
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a medium-only control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Sources
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- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
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- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
